molecular formula C9H8BrNO B1330944 2-(2-Bromo-5-methoxyphenyl)acetonitrile CAS No. 27387-23-1

2-(2-Bromo-5-methoxyphenyl)acetonitrile

Cat. No. B1330944
CAS RN: 27387-23-1
M. Wt: 226.07 g/mol
InChI Key: VSSZEBGUCILFSV-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)acetonitrile is a chemical compound that consists of a benzene ring with a bromine atom and a methoxy group attached at specific positions . It also contains an acetonitrile functional group .


Synthesis Analysis

2-(2-Bromo-5-methoxyphenyl)acetonitrile is used in organic synthesis as a building block for various pharmaceuticals, agrochemicals, and materials . It has potential applications in the development of new drugs and as a precursor in the production of fine chemicals .


Molecular Structure Analysis

The molecular weight of 2-(2-Bromo-5-methoxyphenyl)acetonitrile is 226.07 . The IUPAC name is (2-bromo-5-methoxyphenyl)acetonitrile . The InChI code is 1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 .


Physical And Chemical Properties Analysis

2-(2-Bromo-5-methoxyphenyl)acetonitrile is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed and dry environment .

Scientific Research Applications

Organic Synthesis Intermediary

2-(2-Bromo-5-methoxyphenyl)acetonitrile: serves as a versatile intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a valuable compound for constructing complex organic molecules. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile, or it can participate in coupling reactions to form carbon-carbon bonds .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to synthesize molecules with potential medicinal properties. Its structure is conducive to forming the backbone of various pharmacophores, which are parts of a molecular structure responsible for a drug’s biological activity. Researchers can modify the methoxy and nitrile groups to create new compounds with the potential for drug development .

Material Science Applications

The bromine and nitrile groups in 2-(2-Bromo-5-methoxyphenyl)acetonitrile make it suitable for creating materials with unique properties. For example, it can be used to synthesize polymers with enhanced thermal stability or electrical conductivity. The compound’s ability to participate in radical-initiated polymerization reactions is particularly valuable in material science .

Catalyst Development

This compound can also be used in the development of catalysts for chemical reactions. Its structure can be incorporated into catalysts that facilitate the formation of carbon-nitrogen bonds, which are crucial in the production of many organic compounds, including pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, 2-(2-Bromo-5-methoxyphenyl)acetonitrile can be used as a standard or reagent in various chromatographic techniques. It helps in the identification and quantification of compounds in complex mixtures due to its distinct chemical properties .

Chemical Synthesis Research

The compound’s reactivity makes it a subject of interest in chemical synthesis research. Scientists explore new synthetic pathways and reactions using this compound as a starting material or reactant. This research can lead to the discovery of new synthetic methods that are more efficient or environmentally friendly .

Electrophilic Addition Reactions

2-(2-Bromo-5-methoxyphenyl)acetonitrile: can act as an electrophile in addition reactions, where nucleophiles add to the carbon atom adjacent to the nitrile group. This type of reaction is fundamental in the synthesis of a wide range of nitrogen-containing organic compounds .

Environmental Science

Lastly, the study of this compound’s behavior in the environment is crucial. Understanding its degradation pathways, interaction with other chemicals, and potential toxicity can inform environmental risk assessments and the development of safer chemicals .

Safety And Hazards

The safety information indicates that 2-(2-Bromo-5-methoxyphenyl)acetonitrile is harmful if swallowed (H302) and may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Future Directions

While there is limited information available on the future directions of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, its use as a building block in organic synthesis suggests potential applications in the development of new drugs and fine chemicals .

properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSZEBGUCILFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348661
Record name 2-(2-bromo-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-5-methoxyphenyl)acetonitrile

CAS RN

27387-23-1
Record name 2-(2-bromo-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the THF solution (1000 ml) of 2-bromo-5-methoxy-benzoic acid methyl ester (20 g, 81.6 mmol), the THF suspension (50 ml) of LAH (4.07 g, 102 mmol) was added under ice cooling. The mixture was stirred for 30 min under ice cooling. The reaction solution was partitioned between saturated aqueous solution of Na2SO4 and ethyl acetate. The organic layer was washed with saturated brine and concentrated under reduced pressure. The resulting residues were dissolved in DCM (200 ml), and added with TEA (12.51 ml, 89.76 mmol) and MsCl (6.63 ml, 85.68 mmol) under ice cooling, followed by stirring overnight at room temperature. The reaction mixture was diluted with DCM, and washed in order with 10% aqueous solution of citric acid, saturated aqueous solution of NaHCO3 and saturated brine. The residues obtained after concentration under reduced pressure were dissolved in DMF (100 ml), and added with the DMF (500 ml) solution of NaCN (40 g, 81.6 mmol) under ice cooling. After stirring for 2 hrs under ice cooling, the reaction mixture was extracted with ether, washed with saturated brine and dried over magnesium sulfate. The residues obtained after concentration under reduced pressure were purified by silica gel column (hexane:ethyl acetate=10:1) to obtain the title compound (12.1 g, 67%).
[Compound]
Name
TEA
Quantity
12.51 mL
Type
reactant
Reaction Step One
Name
Quantity
6.63 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
4.07 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

2-Bromo-5-methoxybenzyl bromide (2 g, 7.1 mmol) and sodium cyanide (0.526 g, 10.7 mmol) were combined in DMSO (20 mL) and heated to 90° C. for 3 hours. Once no starting material was seen by analytical tlc, the mixture was worked-up with H2O and EtOAc to give the desired product as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.526 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

5-Methoxy-2-bromobenzyl bromide (72.8 g, 0.26 mol) is dissolved in EtOH (280 mL) and stirred at room temperature. Sodium cyanide (38.2 g, 0.78 mol) is dissolved in water and added to the solution of the bromide. The reaction mixture is heated to reflux temperature for 3 hours and then cooled to room temperature. Most of the ethanol is removed by rotary evaporator. A solid forms which is isolated by filtration and washed with water (500 mL). The crude material is purified using flash chromatography (CH2Cl2/hexanes, 1:1) to give 5-methoxy-2-bromophenylacetonitrile (53 g).
Quantity
72.8 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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